Cas no 1049131-56-7 (1-4-(4-bromophenyl)phenylethan-1-amine)

1049131-56-7 structure
اسم المنتج:1-4-(4-bromophenyl)phenylethan-1-amine
كاس عدد:1049131-56-7
وسط:C14H14BrN
ميغاواط:276.171662807465
MDL:MFCD11574741
CID:5241293
PubChem ID:43826634
1-4-(4-bromophenyl)phenylethan-1-amine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-[4-(4-bromophenyl)phenyl]ethan-1-amine
- [1,1'-Biphenyl]-4-methanamine, 4'-bromo-α-methyl-
- 1-4-(4-bromophenyl)phenylethan-1-amine
-
- MDL: MFCD11574741
- نواة داخلي: 1S/C14H14BrN/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10H,16H2,1H3
- مفتاح Inchi: DAQQGBQJTPYBGR-UHFFFAOYSA-N
- ابتسامات: BrC1C=CC(=CC=1)C1C=CC(=CC=1)C(C)N
حساب السمة
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 1
- عدد الذرات الثقيلة: 16
- تدوير ملزمة العد: 2
- تعقيدات: 203
- إكسلوغ 3: 3.5
- طوبولوجي سطح القطب: 26
1-4-(4-bromophenyl)phenylethan-1-amine الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-295555-0.05g |
1-[4-(4-bromophenyl)phenyl]ethan-1-amine |
1049131-56-7 | 95.0% | 0.05g |
$468.0 | 2025-03-19 | |
Enamine | EN300-295555-0.25g |
1-[4-(4-bromophenyl)phenyl]ethan-1-amine |
1049131-56-7 | 95.0% | 0.25g |
$513.0 | 2025-03-19 | |
Ambeed | A1087902-1g |
1-[4-(4-Bromophenyl)phenyl]ethan-1-amine |
1049131-56-7 | 95% | 1g |
$627.0 | 2024-08-02 | |
Enamine | EN300-295555-5.0g |
1-[4-(4-bromophenyl)phenyl]ethan-1-amine |
1049131-56-7 | 95.0% | 5.0g |
$1614.0 | 2025-03-19 | |
Enamine | EN300-295555-10.0g |
1-[4-(4-bromophenyl)phenyl]ethan-1-amine |
1049131-56-7 | 95.0% | 10.0g |
$2393.0 | 2025-03-19 | |
Enamine | EN300-295555-0.1g |
1-[4-(4-bromophenyl)phenyl]ethan-1-amine |
1049131-56-7 | 95.0% | 0.1g |
$490.0 | 2025-03-19 | |
Enamine | EN300-295555-5g |
1-[4-(4-bromophenyl)phenyl]ethan-1-amine |
1049131-56-7 | 5g |
$1614.0 | 2023-09-06 | ||
Enamine | EN300-295555-1.0g |
1-[4-(4-bromophenyl)phenyl]ethan-1-amine |
1049131-56-7 | 95.0% | 1.0g |
$557.0 | 2025-03-19 | |
Enamine | EN300-295555-1g |
1-[4-(4-bromophenyl)phenyl]ethan-1-amine |
1049131-56-7 | 1g |
$557.0 | 2023-09-06 | ||
Enamine | EN300-295555-0.5g |
1-[4-(4-bromophenyl)phenyl]ethan-1-amine |
1049131-56-7 | 95.0% | 0.5g |
$535.0 | 2025-03-19 |
1-4-(4-bromophenyl)phenylethan-1-amine الوثائق ذات الصلة
-
1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
1049131-56-7 (1-4-(4-bromophenyl)phenylethan-1-amine) منتجات ذات صلة
- 4671-96-9(1-Piperidineacetaldehyde)
- 1099660-67-9(Methyl 3-(chlorosulfonyl)-4-fluorobenzoate)
- 2287342-79-2(7-bromo-1-(2-cyclopropylpropyl)-1H-1,2,3-benzotriazole)
- 2418726-84-6(1,8-naphthyridin-3-amine dihydrochloride)
- 1806473-18-6(7-Bromo-2-fluoro-1H-benzimidazole-4-sulfonyl chloride)
- 2877711-66-3(N,N-dimethyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazin-3-amine)
- 1172020-52-8(N-(3-chloro-4-methyl-phenyl)piperazine-1-carboxamide;hydrochloride)
- 2171881-15-3(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-propylpyrrolidine-3-carboxylic acid)
- 1806045-95-3(4-(Bromomethyl)-5-hydroxy-2-methyl-3-(trifluoromethoxy)pyridine)
- 2229486-25-1(tert-butyl N-3-(1-amino-2,2-dimethylcyclopropyl)-4-fluorophenylcarbamate)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:1049131-56-7)1-4-(4-bromophenyl)phenylethan-1-amine

نقاء:99%
كمية:1g
الأسعار ($):564.0